Levoleucovorin calcium pentahydrate

Bioequivalence Pharmacokinetics Oncology

Levoleucovorin calcium pentahydrate (CAS 419573-16-3) is the pharmacologically active L-isomer, free from the inactive D-isomer found in racemic leucovorin. Clinically, 12.5 mg is bioequivalent to 25 mg racemic leucovorin, enabling lower-dose formulations. Unlike racemic mixtures, this pure enantiomer does not require dihydrofolate reductase activation. Critical for colorectal cancer combination therapy (FOLFIRI/FOLFOX) and high-dose methotrexate rescue. Due to limited aqueous solubility and precipitation tendency in solution, procurement must align with patent-protected, stabilized injectable formulation technologies. Also serves as a reference standard for enantiomeric purity analysis via HPLC/UPLC.

Molecular Formula C20H31CaN7O12
Molecular Weight 601.6 g/mol
CAS No. 419573-16-3
Cat. No. B8663474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevoleucovorin calcium pentahydrate
CAS419573-16-3
Molecular FormulaC20H31CaN7O12
Molecular Weight601.6 g/mol
Structural Identifiers
SMILESC1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2]
InChIInChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2/t12-,13-;;;;;;/m0....../s1
InChIKeyNPPBLUASYYNAIG-BWDMFOMUSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levoleucovorin Calcium Pentahydrate (CAS 419573-16-3): The Pharmacologically Active Isomer of Folinic Acid


Levoleucovorin calcium pentahydrate (CAS 419573-16-3) is the calcium salt pentahydrate form of levoleucovorin, the pharmacologically active L-isomer of 5-formyl tetrahydrofolic acid (leucovorin) [1]. Unlike racemic leucovorin, which is a 1:1 mixture of the active L-isomer and the inactive D-isomer, levoleucovorin is the purified enantiomer that does not require metabolic activation by dihydrofolate reductase to participate in critical folate-dependent reactions [2]. It serves as a rescue agent to counteract the toxic effects of folate antagonists like methotrexate and is used in combination with 5-fluorouracil (5-FU) to enhance its cytotoxic efficacy in colorectal cancer [1].

Why Generic Substitution is Not Straightforward: Enantiomeric Purity and Formulation Complexity of Levoleucovorin Calcium Pentahydrate


Generic substitution between levoleucovorin calcium pentahydrate and racemic leucovorin calcium is not a simple matter of equivalent mass. While clinical and pharmacokinetic studies show that 12.5 mg of levoleucovorin is bioequivalent to 25 mg of racemic leucovorin [1], the underlying active pharmaceutical ingredient (API) is different, requiring careful dose conversion. Furthermore, the calcium salt of levoleucovorin is known for its limited aqueous solubility and tendency to form almost insoluble degradation products and precipitates in solution, posing significant challenges for formulating stable injectable products [2]. This has driven the development of specialized, patent-protected formulations to overcome these stability issues, which may not be present in generic racemic leucovorin formulations, directly impacting procurement decisions for manufacturers of sterile injectable pharmaceuticals [2].

Quantitative Evidence Guide for Levoleucovorin Calcium Pentahydrate: A Comparator-Based Analysis


Bioequivalence to Racemic Leucovorin: AUC and Cmax Equivalency

Levoleucovorin is bioequivalent to a twice-the-molar-dose of racemic leucovorin. In a comparative pharmacokinetic study, a 15 mg intravenous dose of levoleucovorin was shown to be bioequivalent to a 30 mg intravenous dose of racemic leucovorin based on the geometric mean ratios for AUC and Cmax being within the 80-125% standard limit [1].

Bioequivalence Pharmacokinetics Oncology

Clinical Equivalence in Metastatic Colorectal Cancer: Overall Survival

In a randomized controlled trial for metastatic colorectal cancer, a regimen of fluorouracil + levoleucovorin failed to show superiority over fluorouracil + racemic leucovorin in overall survival, indicating therapeutic equivalence [1]. This finding is corroborated by a literature review that notes no statistically significant difference in time to death (P = .57) and median survival time (15 months vs. 14.5 months; P = .28) between the two agents [2].

Colorectal Cancer Clinical Trial Comparative Efficacy

Absolute Oral Bioavailability of Levoleucovorin

The absolute oral bioavailability of levoleucovorin is 74%, which is numerically but not statistically significantly higher than the 65% bioavailability of racemic leucovorin [1]. The primary route of administration for this rescue agent is intravenous, which is 100% bioavailable, and the oral form's bioequivalence to the racemic mixture has been established at half the dose.

Bioavailability Pharmacokinetics Oral Formulation

Aqueous Solubility and Degradation Propensity

The calcium salt of levoleucovorin has a limited solubility in water and a strong tendency to form almost insoluble degradation products through oxidation, leading to precipitation in aqueous solutions [1]. This is a significant formulation challenge that has driven the development of patent-protected, high-strength aqueous compositions utilizing specific complexing agents and stabilizers like sodium gluconate to prevent precipitation [1]. The pure levo-isomer is also hygroscopic and light-sensitive .

Pharmaceutical Formulation Stability Solubility

Procurement-Driven Application Scenarios for Levoleucovorin Calcium Pentahydrate


Manufacturing of Sterile Injectable Solutions for 5-FU Combination Therapy

Given the established clinical equivalence to racemic leucovorin in colorectal cancer [1], a key application for levoleucovorin calcium pentahydrate is as the active ingredient in sterile injectable formulations for combination therapy with 5-fluorouracil. Due to its poor aqueous solubility and tendency to precipitate, procurement should be aligned with the use of patent-protected, stabilized formulations that ensure product integrity and patient safety [2]. The required dose is half that of racemic leucovorin [3].

Development of Generic Oral Formulations for Methotrexate Rescue

Levoleucovorin calcium pentahydrate is the active enantiomer used in oral formulations for rescue therapy following high-dose methotrexate. Its oral bioequivalence to twice the dose of racemic leucovorin (12.5 mg levoleucovorin = 25 mg racemic leucovorin) is well-established [3]. This allows for the development of lower-dose generic tablets, which may offer a competitive advantage in terms of pill burden. The API's hygroscopic and light-sensitive nature requires careful handling and packaging considerations during manufacturing .

Use as a Research Reference Standard in Enantiomeric Purity Assays

For analytical laboratories, levoleucovorin calcium pentahydrate is a critical reference standard for developing and validating methods to determine enantiomeric purity, particularly to quantify the presence of the inactive D-isomer in racemic leucovorin or other related substances. Analytical methods such as HPLC and UPLC are used for its characterization . This application ensures that pharmaceutical manufacturers and quality control units can verify the purity of their materials, which is essential for regulatory compliance and product safety.

Formulation Research for Advanced Colorectal Cancer Therapies

In preclinical and clinical research for metastatic colorectal cancer, levoleucovorin calcium pentahydrate is the preferred folate modulator for combination therapies (e.g., FOLFIRI, FOLFOX). Its use as the pure active isomer can simplify pharmacokinetic modeling and reduce the variable of the inactive d-isomer. Researchers procuring this compound are typically conducting dose-optimization studies, such as comparing high- vs. low-dose levoleucovorin in combination with 5-FU [1], or developing novel combination therapies.

Quote Request

Request a Quote for Levoleucovorin calcium pentahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.